2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound under basic conditions.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(2-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(2-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Uniqueness
2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to the presence of the ethoxy group, which can influence its solubility, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-10-7-5-4-6-9(10)12-14-15-13(16(12)2)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRZEXYKJGMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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